molecular formula C22H20FN3O6S B11377985 Diethyl 5-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate

Diethyl 5-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B11377985
M. Wt: 473.5 g/mol
InChI Key: QWGOJJPEMMRQMT-UHFFFAOYSA-N
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Description

2,4-DIETHYL 5-[1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with various functional groups, including a fluorophenyl group, a dihydropyridazine moiety, and carboxylate esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIETHYL 5-[1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the thiophene ring: Starting from a suitable thiophene precursor, such as 2,4-dimethylthiophene, through electrophilic substitution reactions.

    Introduction of the dihydropyridazine moiety: This step involves the reaction of the thiophene derivative with a hydrazine derivative under controlled conditions to form the dihydropyridazine ring.

    Attachment of the fluorophenyl group: This is achieved through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the intermediate compound.

    Esterification: The final step involves the esterification of the carboxylic acid groups with ethanol under acidic conditions to form the diethyl esters.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the dihydropyridazine moiety, potentially forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

2,4-DIETHYL 5-[1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and other advanced materials.

    Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the dihydropyridazine moiety are key functional groups that interact with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-DIETHYL 5-[1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
  • 2,4-DIETHYL 5-[1-(4-BROMOPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE

Uniqueness

The presence of the fluorophenyl group in 2,4-DIETHYL 5-[1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE distinguishes it from its analogs with different halogen substituents. This fluorine atom can significantly influence the compound’s electronic properties, biological activity, and interactions with molecular targets, making it unique in its class.

Properties

Molecular Formula

C22H20FN3O6S

Molecular Weight

473.5 g/mol

IUPAC Name

diethyl 5-[[1-(4-fluorophenyl)-4-oxopyridazine-3-carbonyl]amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C22H20FN3O6S/c1-4-31-21(29)16-12(3)18(22(30)32-5-2)33-20(16)24-19(28)17-15(27)10-11-26(25-17)14-8-6-13(23)7-9-14/h6-11H,4-5H2,1-3H3,(H,24,28)

InChI Key

QWGOJJPEMMRQMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F

Origin of Product

United States

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